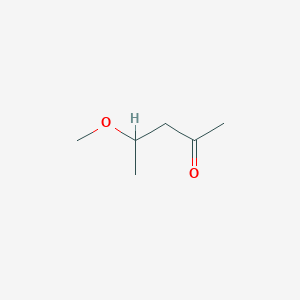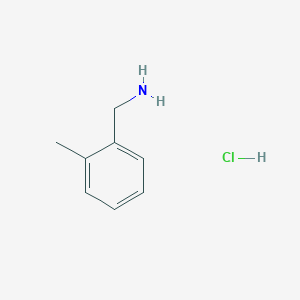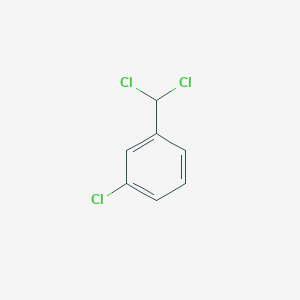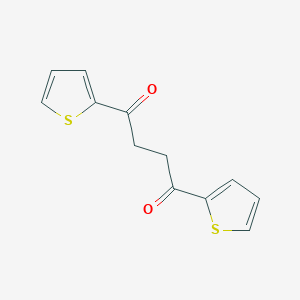
1,4-Di(2-thienyl)-1,4-butanedione
Overview
Description
1,4-Di(2-thienyl)-1,4-butanedione is an organic compound that features two thiophene rings attached to a butanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Di(2-thienyl)-1,4-butanedione can be synthesized through several methods. One common approach involves the acylation of thiophene with succinyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl3). This reaction typically yields a mixture of isomeric dibromo-substituted 1,4-di(2-thienyl)butane-1,4-diones .
Another method involves the Michael–Stetter condensation, which adds aldehydes to the activated double bond of enones in the presence of a cyanide or thiazolium salt . Additionally, the Paal–Knorr reaction is often used, where 1,4-bis(2-thienyl)butane-1,4-diones undergo cyclization with primary amines in an acidic medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Di(2-thienyl)-1,4-butanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone groups to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or acyl chlorides in the presence of Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols and other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1,4-Di(2-thienyl)-1,4-butanedione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Di(2-thienyl)-1,4-butanedione involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
1,4-Di(3-thienyl)-1,4-butanedione: Similar structure but with different substitution patterns on the thiophene rings.
2,5-Di(2-thienyl)pyrrole: Contains a pyrrole ring instead of a butanedione backbone.
1,4-Di(2-thienyl)-1,3-butadiene: Features a butadiene backbone instead of butanedione.
Uniqueness
1,4-Di(2-thienyl)-1,4-butanedione is unique due to its specific arrangement of thiophene rings and diketone groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the synthesis of conductive polymers and other advanced materials .
Properties
IUPAC Name |
1,4-dithiophen-2-ylbutane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGKCQWQNOPAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159886 | |
| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-05-1 | |
| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 1,4-Di(2-thienyl)-1,4-butanedione into polymers influence their electrochromic properties?
A: this compound serves as a crucial building block for synthesizing thienylpyrrole derivatives, which exhibit promising electrochromic properties. These derivatives, when polymerized, demonstrate the ability to change color upon electrochemical oxidation or reduction. For instance, the reaction of this compound with 4-(vinyloxy)benzohydrazide yields N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)-4-(vinyloxy)benzamide (TPVB) []. The resulting polymer, P(TPVB), exhibits enhanced optical properties compared to similar polymers synthesized with amines instead of hydrazine []. This highlights the impact of the this compound structure on the final polymer's performance.
Q2: Can you elaborate on the specific advantages of using polymers incorporating this compound in electrochromic devices?
A: Polymers incorporating this compound derivatives, such as P(TPVB), offer several advantages for electrochromic applications. * Enhanced Optical Properties: The incorporation of hydrazide groups during synthesis, utilizing this compound as a starting material, significantly improves optical properties, including a lower band gap compared to other similar polymers [].* Improved Stability: P(TPVB) demonstrates excellent redox stability, ensuring long-term performance in electrochromic devices []. * Fast Switching Times: P(TPVB) exhibits moderate switching times between its colored and bleached states, a crucial factor for dynamic applications like smart windows []. * High Optical Contrast: Devices utilizing P(TPVB) display a significant change in transmittance (ΔT%) between their colored and bleached states, resulting in a vivid color change [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


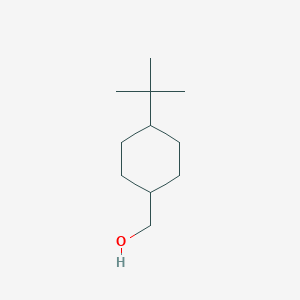
![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)
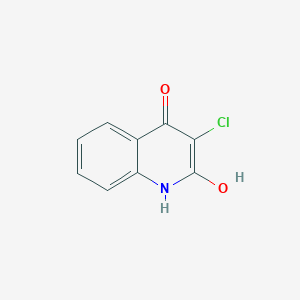
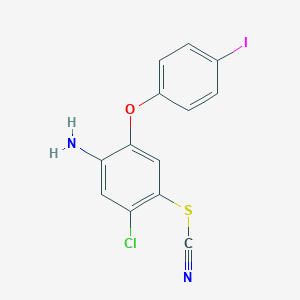
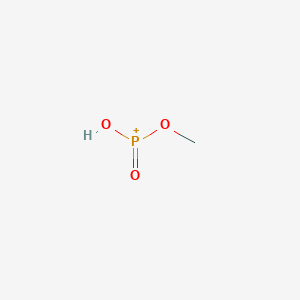
![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)

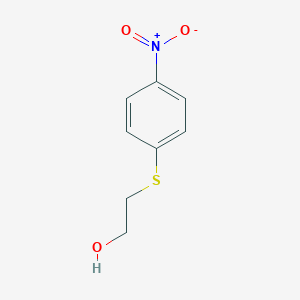

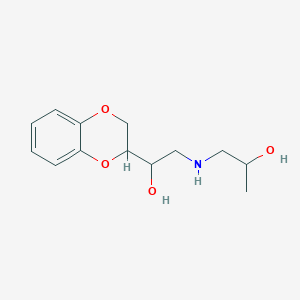
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
